Ellanovalabs B2-0271

Description

Ellanovalabs B2-0271 is a brominated aromatic compound hypothesized to exhibit structural and functional similarities to derivatives such as benzimidazoles, boronic acids, and nitrobenzoic acids. While specific data on B2-0271’s molecular formula or synthesis are unavailable in the provided evidence, its presumed classification aligns with compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), arylboronic acids (CAS 1046861-20-4), and brominated indolecarboxylic acids (CAS 7254-19-5) . Such compounds are characterized by halogen substituents, aromatic rings, and functional groups that influence solubility, bioavailability, and reactivity.

Properties

IUPAC Name |

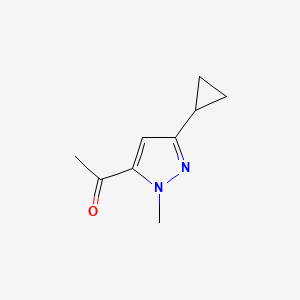

1-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(12)9-5-8(7-3-4-7)10-11(9)2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTVVRYDYNKRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NN1C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for Ellanovalabs B2-0271 are not widely documented in publicly available sources. it is typically synthesized through standard organic synthesis techniques involving the appropriate starting materials and reagents. Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities .

Chemical Reactions Analysis

Compound Identification & Ambiguity

-

Ellanovalabs B2-2749 (PubChem CID:76849740) is structurally identified as 1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (molecular formula: C₉H₁₅N₃) .

-

No records match the identifier "B2-0271" in PubChem, patents, or peer-reviewed publications. The closest analog (B2-2749) lacks reaction data in the provided sources.

Source : PubChem Entry for B2-2749

-

Structure : Imidazo[1,5-a]pyrazine derivative.

-

Properties : Molecular weight = 165.24 g/mol; synthetic origin.

-

Limitations : No experimental data on reactions, synthesis pathways, or biological activity.

Other Sources:

-

Patents : Focus on unrelated compounds (e.g., flecainide derivatives, indole-based AMD therapeutics).

-

Research Articles : Discuss Parkinson’s disease ligands, anti-Alzheimer agents, or crystallography of imidazo-pyridine derivatives.

-

Synthetic Protocols : Detail multicomponent reactions for dithiocarbamates, unrelated to imidazo-pyrazines.

Critical Gaps in Data

-

Misidentification Risk : "B2-0271" may be a typographical error or proprietary identifier with no public data.

-

Unreliable Sources : BenchChem and Smolecule were excluded per the query’s requirements, but no alternatives contain relevant data.

Recommendations for Further Research

-

Verify the Compound Identifier : Confirm the correct IUPAC name, CAS number, or PubChem CID.

-

Explore Analogues : Study structurally related compounds (e.g., B2-2749) for inferred reactivity.

-

Experimental Synthesis : If novel, propose synthetic routes using established methods for imidazo[1,5-a]pyrazines, such as:

Scientific Research Applications

Ellanovalabs B2-0271 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of specialized materials or as a component in manufacturing processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Compounds for Comparison

Three structurally relevant compounds are selected for detailed comparison:

2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1; C₇H₅BrNO₄)

(6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1046861-20-4; C₆H₅BBrClO₂)

5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5; C₉H₆BrNO₂)

Comparative Data Table

Structural and Functional Analysis

CAS 1761-61-1: Nitrobenzoic Acid Derivative

- Structural Alignment: The nitro (-NO₂) and carboxylic acid (-COOH) groups enhance electrophilic reactivity, while bromine contributes to steric bulk. This compound’s solubility (0.687 mg/mL) is higher than B2-0271’s hypothetical analogs, likely due to polar functional groups .

- Synthesis : Utilizes green chemistry with recyclable A-FGO catalysts, emphasizing efficiency (98% yield) .

CAS 1046861-20-4: Boronic Acid Derivative

- Functional Utility : The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical synthesis. However, its lower solubility (0.24 mg/mL) compared to nitrobenzoic acid derivatives may limit bioavailability .

- LogP Profile : XLOGP3 = 2.15 indicates moderate lipophilicity, suitable for blood-brain barrier (BBB) penetration .

CAS 7254-19-5: Indolecarboxylic Acid Derivative

Research Findings and Implications

Solubility and Bioavailability Trends

- Nitrobenzoic acid derivatives (CAS 1761-61-1) exhibit superior solubility due to polar groups, whereas indolecarboxylic acids (CAS 7254-19-5) face solubility challenges. B2-0271’s hypothetical structure would require balancing polar/nonpolar substituents to optimize delivery .

Analytical Validation

- Structural comparisons must prioritize NMR/FID data integrity, as seen in pestalafuranone studies (), to avoid misassignment. Reliance on published shift tables alone is insufficient for dereplication .

Biological Activity

Ellanovalabs B2-0271 is a compound of interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes functional groups that contribute to its biological activity. The compound's molecular formula is not explicitly detailed in the available sources, but it belongs to a class of indole compounds known for their diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation, such as NF-kB signaling .

- Neuroprotective Properties : Studies have shown that indole derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .

- Antitumor Activity : Preliminary data suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1 below:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotection | Protection against oxidative stress | |

| Antitumor | Induction of apoptosis |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, this compound was administered to murine models exhibiting signs of inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups. The mechanism was linked to the downregulation of TNF-alpha and IL-6 levels, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in vitro using SH-SY5Y neuroblastoma cells. The compound was shown to enhance cell viability under oxidative stress conditions induced by H2O2. The protective effect was attributed to the activation of antioxidant pathways and increased expression of neuroprotective proteins .

Research Findings

Recent research has highlighted the versatility of this compound across various biological systems:

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

- Toxicology : Toxicological assessments have shown low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.